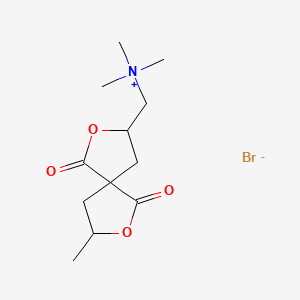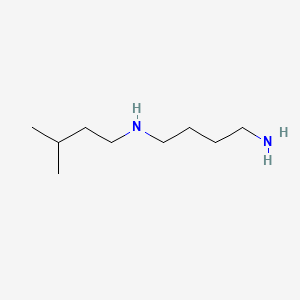
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(44)nonane-3-methanaminium bromide is a complex organic compound known for its unique spiroketal structure
Vorbereitungsmethoden
The synthesis of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide typically involves the condensation of lactones with appropriate amines under controlled conditions. One common method includes the reaction of lactones with N,N,N-trimethylamine in the presence of a brominating agent to form the desired spiroketal structure . Industrial production methods often involve large-scale reactions using automated systems to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its antimicrobial and catalytic effects .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxo-N,N,N,8-tetramethyl-2,7-dioxaspiro(4.4)nonane-3-methanaminium bromide can be compared with other spiroketal compounds such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiroketal structure but lacks the ammonium group, making it less reactive in certain chemical reactions.
2,2,7,7-tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: This compound has a similar backbone but differs in its functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of spiroketal and ammonium functionalities, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
66223-19-6 |
|---|---|
Molekularformel |
C12H20BrNO4 |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
trimethyl-[(8-methyl-1,6-dioxo-2,7-dioxaspiro[4.4]nonan-3-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C12H20NO4.BrH/c1-8-5-12(10(14)16-8)6-9(17-11(12)15)7-13(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QYGLHYNKSJOLMD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC2(CC(OC2=O)C[N+](C)(C)C)C(=O)O1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)







![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




